

An In-depth Technical Guide to 3-bromo-N-(3-bromophenyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-bromo-N-(3-bromophenyl)aniline, including its chemical identity, physicochemical properties, synthesis protocols, and relevant reaction pathways. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Chemical Identity and Properties

The IUPAC name for the compound is 3-bromo-N-(3-bromophenyl)aniline. It is also commonly known by its synonym, **bis(3-bromophenyl)amine**. This diarylamine consists of two bromophenyl groups attached to a central nitrogen atom, with the bromine atoms positioned at the meta-positions of the phenyl rings.

Table 1: Chemical Identifiers and Computed Properties



Identifier	Value
IUPAC Name	3-bromo-N-(3-bromophenyl)aniline[1]
Synonyms	bis(3-bromophenyl)amine, 3-Bromo-N-(3-bromophenyl)benzenamine[1]
Molecular Formula	C12H9Br2N[1]
Molecular Weight	327.01 g/mol [1]
Canonical SMILES	C1=CC(=CC(=C1)Br)NC2=CC(=CC=C2)Br[1]
InChI Key	UEPWFEAIZWOSKM-UHFFFAOYSA-N[1]
CAS Number	1383254-17-8[1]
XLogP3	4.8

Table 2: Physicochemical Data

Specific experimental data for 3-bromo-N-(3-bromophenyl)aniline is not readily available in the literature. However, data for the isomeric bis(4-bromophenyl)amine is provided below for reference and comparison. It is important to note that the properties of the 3,3'-isomer may differ.

Property	Value (for bis(4-bromophenyl)amine)
Melting Point	106 °C[2]
Boiling Point (Predicted)	380.5 ± 27.0 °C[2]
Density (Predicted)	1.740 ± 0.06 g/cm ³ [2]
Solubility	Soluble in Methanol[2]
Appearance	Off-white powder[2]

Synthesis of Di-Aryl Amines: Experimental Protocols

Foundational & Exploratory





The synthesis of diarylamines such as 3-bromo-N-(3-bromophenyl)aniline is commonly achieved through cross-coupling reactions. Two of the most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. Below are detailed, representative protocols for these reactions.

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[3]

Experimental Protocol: Synthesis of 3-bromo-N-(3-bromophenyl)aniline via Ullmann Condensation

Reactants:

- 3-bromoaniline (1 equivalent)
- 1,3-dibromobenzene (1.2 equivalents)
- Copper(I) iodide (CuI) (0.1 equivalents)
- 1,10-Phenanthroline (0.2 equivalents)
- Potassium carbonate (K₂CO₃) (2 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- o To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromoaniline, 1,3-dibromobenzene, CuI, 1,10-phenanthroline, and K₂CO₃.
- Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
- Add anhydrous DMF to the flask via syringe.
- Heat the reaction mixture to 120-140 °C and stir vigorously for 24-48 hours.



- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3-bromo-N-(3-bromophenyl)aniline.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds and is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[4][5]

Experimental Protocol: Synthesis of 3-bromo-N-(3-bromophenyl)aniline via Buchwald-Hartwig Amination

- Reactants:
 - 3-bromoaniline (1 equivalent)
 - 1,3-dibromobenzene (1.1 equivalents)
 - Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
 - Xantphos (0.04 equivalents)
 - Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
 - Anhydrous toluene
- Procedure:

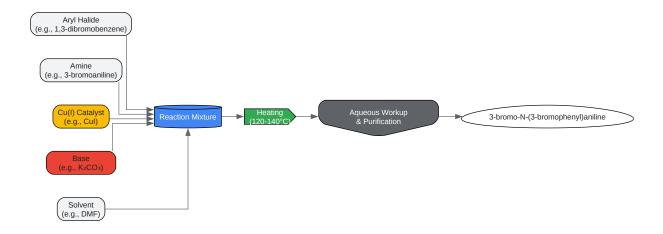


- o In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
- Add 3-bromoaniline and 1,3-dibromobenzene to the Schlenk tube.
- Evacuate the Schlenk tube and backfill with argon.
- Add anhydrous toluene via syringe.
- Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
- Monitor the reaction progress by GC-MS or LC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel,
 washing with additional diethyl ether.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-bromo-N-(3-bromophenyl)aniline.

Synthetic Pathways and Workflows

The synthesis of diarylamines can be visualized as a systematic workflow. The following diagrams illustrate the generalized pathways for the Ullmann condensation and Buchwald-Hartwig amination.

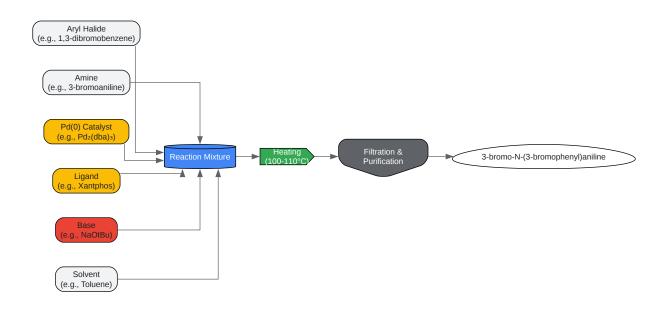




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A generalized workflow for the Ullmann condensation.





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A generalized workflow for the Buchwald-Hartwig amination.

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